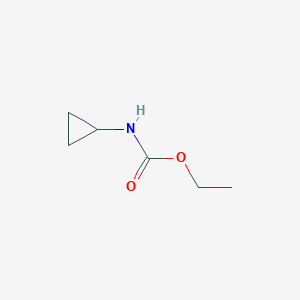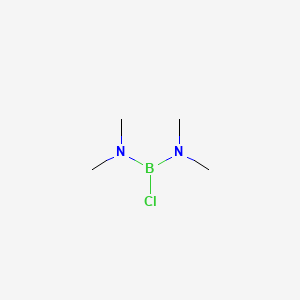
3-Ethenylcyclobutan-1-one
Übersicht
Beschreibung
3-Ethenylcyclobutan-1-one is a chemical compound with the molecular formula C6H8O . It has a molecular weight of 96.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8O/c1-2-5-3-6(7)4-5/h2,5H,1,3-4H2 . This indicates the presence of a vinyl group (ethenyl) attached to a cyclobutanone ring.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
DNA Adduct Formation and Carcinogenic Potential
3-Ethenylcyclobutan-1-one is implicated in the formation of etheno-bridged exocyclic DNA adducts, such as 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine. These adducts are formed by various carcinogens and mutagens, including vinyl chloride and urethane. Research suggests that these promutagenic DNA lesions could arise from endogenously formed lipid peroxidation products (Nair et al., 1995). Additionally, these adducts are a subject of study in the context of DNA repair mechanisms. Etheno adducts are primarily substrates for enzymes like Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase (Saparbaev & Laval, 1998).
Applications in Coordination Chemistry and Material Science
In coordination chemistry, this compound derivatives have been used in the synthesis of coordination polymers with potential applications in luminescence sensing and dye adsorption. For instance, a Zn(II) coordination polymer incorporating a derivative of this compound showed selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015).
Role in Polymerization and Material Synthesis
This compound has been studied in the context of polymerization. For example, laser-induced thermolysis of 1-methyl-1-silacyclobutane, a related compound, is a method for the gas-phase deposition of organosilicon polymer, suggesting potential applications in material science (Pola et al., 1988).
Potential Role in Medicinal Chemistry
Derivatives of this compound have been explored in medicinal chemistry, particularly in the synthesis of compounds with potential pharmacological applications. For example, small molecule agonists of orphan nuclear receptors have been synthesized using derivatives of this compound, highlighting its potential in drug discovery (Whitby et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethenylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-5-3-6(7)4-5/h2,5H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLWEMNALQEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623600 | |
| Record name | 3-Ethenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66166-61-8 | |
| Record name | 3-Ethenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)



![Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-](/img/structure/B3055593.png)

